DAPSONE HYDROXYLAMINE DEUTERATED

Description

BenchChem offers high-quality DAPSONE HYDROXYLAMINE DEUTERATED suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DAPSONE HYDROXYLAMINE DEUTERATED including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

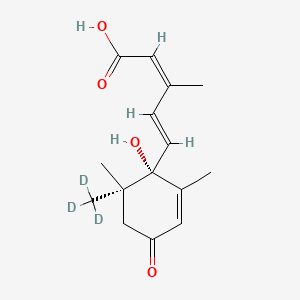

IUPAC Name |

(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i3D3/t14-,15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-IMZUSLGBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]1(CC(=O)C=C([C@@]1(/C=C/C(=C\C(=O)O)/C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Dapsone Hydroxylamine Deuterated (DDS-NHOH-d4)

Abstract

This technical guide details the strategic synthesis and analytical characterization of Dapsone Hydroxylamine-d4 (4-amino-4'-(hydroxyamino)diphenyl sulfone-d4), the primary toxic metabolite of the leprosy and anti-inflammatory drug Dapsone. While Dapsone-d4 is widely available as an internal standard, the hydroxylamine metabolite is unstable and commercially scarce. This guide provides a robust chemical oxidation protocol utilizing benzoyl peroxide to convert Dapsone-d4 into its N-hydroxy congener. The workflow is designed for bioanalytical laboratories requiring high-purity internal standards for LC-MS/MS quantification of methemoglobinemia-inducing metabolites.

Introduction & Strategic Rationale

The Toxicity-Metabolism Nexus

Dapsone (4,4'-diaminodiphenyl sulfone) undergoes hepatic metabolism via two competing pathways: N-acetylation (detoxification) and N-hydroxylation (toxification).[1] The latter, mediated by CYP2C9 and CYP2E1, yields Dapsone Hydroxylamine (DDS-NHOH) .[2] This metabolite enters erythrocytes, oxidizes hemoglobin to methemoglobin, and is recycled back to the parent amine, creating a futile redox cycle that generates reactive oxygen species (ROS).

The Analytical Challenge

Quantifying DDS-NHOH is critical for monitoring toxicity in clinical trials.[2] However, the metabolite is chemically unstable, prone to auto-oxidation to nitroso-dapsone.

-

Why Deuterated? Non-deuterated standards cannot distinguish between endogenous metabolite levels and matrix interference. A deuterated internal standard (IS) with a +4 Da mass shift (DDS-NHOH-d4) is essential for precise isotope dilution mass spectrometry.

-

Why Ring Deuteration? Deuterium placed on the amine/hydroxyl groups (N-D/O-D) exchanges rapidly with protic solvents. Stable incorporation requires ring deuteration (C-D), typically on one phenyl ring.

Retrosynthetic Analysis & Pathway Design

The most direct route for an analytical lab starting with commercially available Dapsone-d4 is the Benzoyl Peroxide Oxidation method. This biomimetic chemical oxidation bypasses the need for complex partial reductions of nitro-precursors.

Reaction Pathway[2][3][4][5]

-

Starting Material: Dapsone-d4 (Deuterium on one ring, 2,3,5,6-d4).

-

Oxidant: Benzoyl Peroxide (BPO).

-

Mechanism: Nucleophilic attack of the amine on the peroxide bond yields an O-benzoyl hydroxylamine intermediate.

-

Hydrolysis: Base-catalyzed hydrolysis cleaves the benzoyl group, liberating the free hydroxylamine.

Figure 1: Synthetic pathway for the conversion of Dapsone-d4 to Dapsone Hydroxylamine-d4 via benzoyl peroxide oxidation.

Experimental Protocol

Safety Warning: Benzoyl peroxide is explosive. Hydroxylamines are potential mutagens. Handle all reagents in a fume hood with appropriate PPE.

Phase 1: Preparation of O-Benzoyl Intermediate

Objective: Selectively oxidize one amine group of the diamine Dapsone-d4.

-

Dissolution: Dissolve 100 mg (0.4 mmol) of Dapsone-d4 in 10 mL of anhydrous dichloromethane (DCM). Ensure the Dapsone-d4 is fully solubilized; mild sonication may be required.

-

Oxidation: Add Benzoyl Peroxide (BPO) (1.1 equivalents, ~106 mg) dissolved in 5 mL DCM dropwise over 15 minutes.

-

Note: Using a slight excess favors mono-oxidation, but di-oxidation is a side reaction. Statistical distribution is expected.

-

-

Reaction: Stir the mixture at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[3] The hydroxylamine derivative will appear more polar than the parent.

-

Quench: Wash the organic layer with 10% sodium bicarbonate (2 x 10 mL) to remove benzoic acid byproducts. Dry over anhydrous

and concentrate under vacuum.

Phase 2: Hydrolysis to Hydroxylamine

Objective: Cleave the benzoyl protecting group to release the N-OH functionality.

-

Reconstitution: Dissolve the crude residue from Phase 1 in 5 mL of Methanol.

-

Basification: Add 2 mL of 1M NaOH . The solution will turn yellow/orange.

-

Hydrolysis: Stir at ambient temperature for 30 minutes. Do not heat, as this promotes degradation to the nitroso/nitro forms.

-

Neutralization: Carefully adjust pH to 7.0 using 1M HCl.

-

Extraction: Extract immediately with Ethyl Acetate (3 x 10 mL). Combine organic layers and dry over

.

Phase 3: Purification (Critical)

Since the reaction yields a mixture (unreacted Dapsone-d4, Mono-NHOH, Di-NHOH), Semi-preparative HPLC is required.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 10% B to 60% B over 20 minutes.

-

Collection: Collect the peak eluting before the parent Dapsone-d4 (hydroxylation increases polarity).

-

Stabilization: Immediately add Ascorbic Acid (1 mM) to the collection fraction to prevent oxidation during evaporation.

Characterization & Validation

Mass Spectrometry (LC-MS/MS)

The deuterated standard must be validated for isotopic purity and fragmentation pattern.

Table 1: MS/MS Transitions for Dapsone Analogs

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |

| Dapsone (Unlabeled) | 249.1 [M+H]+ | 156.0 | 25 | Phenyl-SO2 cleavage |

| Dapsone-d4 (Parent) | 253.1 [M+H]+ | 160.0 / 156.0 | 25 | d4-Ring / h4-Ring retention |

| DDS-NHOH (Unlabeled) | 265.1 [M+H]+ | 156.0 | 20 | Loss of NHOH group |

| DDS-NHOH-d4 (Target) | 269.1 [M+H]+ | 160.0 | 20 | d4-Phenyl-SO2 fragment |

Note: The +16 Da shift from Parent (253) to Hydroxylamine (269) confirms oxygen insertion.

NMR Spectroscopy

Comparison of

-

Solvent: DMSO-

-

Dapsone-d4 (Parent): Shows one AA'BB' system (4H) for the non-deuterated ring. The deuterated ring is silent.

-

DDS-NHOH-d4:

- 8.5 - 9.0 ppm (Broad s, 2H): Characteristic -NHOH protons (exchangeable).

- 6.0 ppm (s, 2H): Amine -NH2 on the non-modified ring.

-

Aromatic Region: Asymmetry is observed. The chemical shifts of the hydroxylamine-bearing ring (if non-deuterated) would differ from the amine-bearing ring. Since one ring is d4, integration will show only 4 aromatic protons (from the non-deuterated amine ring) if the deuteration is on the hydroxylamine ring, or vice versa.

Analytical Workflow: Quantification in Biological Matrix

For researchers studying methemoglobinemia, the following workflow ensures accurate quantification using the synthesized standard.

Figure 2: LC-MS/MS workflow for quantifying Dapsone Hydroxylamine using the deuterated internal standard.

Stability & Handling

-

Critical: Dapsone hydroxylamine is extremely unstable at neutral/alkaline pH and in the presence of oxygen.

-

Storage: Store solid at -80°C under Argon.

-

Solution: Always prepare fresh in degassed solvents containing 1 mM Ascorbic Acid or EDTA to chelate metal ions that catalyze oxidation.

References

-

Uetrecht, J. P., et al. (1988).[5][6] Metabolism of dapsone to a hydroxylamine by human neutrophils and mononuclear cells.[7][6][8] Journal of Pharmacology and Experimental Therapeutics, 245(1), 274-279. Link

-

Rieder, M. J., et al. (1988).[6][9] Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 244(2), 724-728.[6] Link

-

Santa Cruz Biotechnology. Dapsone Hydroxylamine-d4 (CAS 1330185-26-6) Product Data Sheet.[10] Link

-

BenchChem. A Robust LC-MS/MS Method for the Quantification of Dapsone Hydroxylamine in Human Red Blood Cells. Link

-

Gill, H. J., et al. (1995). Methemoglobin formation by hydroxylamine metabolites of sulfamethoxazole and dapsone: implications for differences in adverse drug reactions. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1507-1512. Link

Sources

- 1. Dapsone [escholarship.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. article.scirea.org [article.scirea.org]

- 4. isca.me [isca.me]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. acpjournals.org [acpjournals.org]

- 7. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of dapsone to a hydroxylamine by human neutrophils and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Dapsone Hydroxylamine-d4 | CAS 1330185-26-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Kinetic Isotope Effect Modulation of Dapsone N-Hydroxylation: A Technical Guide

This guide provides an in-depth technical analysis of the Kinetic Isotope Effect (KIE) applied to Dapsone (DDS) and its N-hydroxylated metabolite. It addresses the mechanistic challenges of deuterating aniline substrates, the experimental design for quantifying metabolic switching, and the implications for mitigating hematologic toxicity.

Executive Summary & Mechanistic Rationale

Dapsone (4,4'-diaminodiphenyl sulfone) remains a cornerstone therapy for leprosy and dermatitis herpetiformis, yet its clinical utility is compromised by dose-limiting hemotoxicity—specifically methemoglobinemia and hemolytic anemia.[1] These adverse events are directly causal to the formation of Dapsone Hydroxylamine (DDS-NHOH) via cytochrome P450-mediated N-hydroxylation.

This guide details the investigation of Deuterated Dapsone analogs to exploit the Deuterium Kinetic Isotope Effect (DKIE). The objective is to determine if replacing specific hydrogen atoms with deuterium can increase the activation energy (

The Mechanistic Challenge: Exchangeable Protons

A critical distinction in Dapsone deuteration is the site of substitution:

-

N-Deuteration (

): The amine protons of dapsone are exchangeable with solvent water. In biological media (pH 7.4), -

C-Deuteration (Ring-

): Stable deuteration must occur on the phenyl rings (e.g., Dapsone-

Metabolic Pathway & Toxicity Architecture

The toxicity of Dapsone is governed by a "toxification-detoxification" cycle involving hepatic oxidation and erythrocytic reduction.

Pathway Visualization

The following diagram illustrates the metabolic fate of Dapsone, highlighting the critical N-hydroxylation step targeted for KIE modulation.

Figure 1: The metabolic activation of Dapsone to its hydroxylamine metabolite.[2] The red node (CYP2C9) represents the enzymatic step where the Kinetic Isotope Effect is evaluated.

Experimental Protocol: Determination of Intrinsic Clearance KIE

To validate the KIE, one must measure the Intrinsic Clearance (

Materials & System Validation

-

Test Compounds: Dapsone (Protio) and Dapsone-

(Deutero - Ring labeled). -

Enzyme System: Pooled Human Liver Microsomes (HLM) or Recombinant CYP2C9 (rCYP2C9).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Control: Sulfaphenazole (CYP2C9 specific inhibitor) to confirm pathway specificity.

Incubation Workflow

This protocol ensures steady-state kinetics conditions to derive accurate

| Step | Action | Critical Parameter |

| 1. Pre-Incubation | Mix Microsomes (0.5 mg/mL) + Buffer (100 mM Phosphate, pH 7.4) + Substrate (DDS-H or DDS-D). | Equilibrate at 37°C for 5 min. |

| 2. Initiation | Add NADPH Regenerating System. | Start timer ( |

| 3. Sampling | Aliquot 50 µL at | Accurate timing is crucial for initial rate. |

| 4. Quenching | Dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard). | Stops reaction immediately; precipitates protein. |

| 5. Processing | Centrifuge at 4,000 rpm for 15 min at 4°C. | Collect supernatant for LC-MS/MS. |

Analytical Method (LC-MS/MS)

Quantification of the hydroxylamine metabolite requires careful handling as it is unstable (prone to oxidation/reduction).

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Transitions (MRM):

-

DDS-NHOH (Protio):

265.1 -

DDS-NHOH-

(Deutero):

-

Data Analysis & KIE Calculation

The magnitude of the KIE determines the potential for toxicity mitigation.

Calculation Logic

Calculate the intrinsic clearance (

The Deuterium Kinetic Isotope Effect is defined as:

Interpreting the KIE Value

| KIE Value ( | Interpretation | Clinical Implication |

| ~ 1.0 (No Effect) | C-H bond breaking is not rate-limiting, or deuteration is too remote from the reaction center. | Deuteration will not reduce toxicity. |

| 1.0 - 1.2 (Secondary) | Secondary isotope effect (hybridization change | Minimal impact on metabolic rate; unlikely to improve safety profile. |

| > 2.0 (Primary) | Significant bond-breaking effect. (Unlikely for Ring-D in N-hydroxylation). | High Potential. Significant reduction in toxic metabolite formation. |

Scientific Note: Since Dapsone N-hydroxylation involves N-H abstraction (exchangeable) or Single Electron Transfer (SET) followed by proton transfer, a Ring-Deuterated analog is expected to show only a secondary KIE (

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision logic for evaluating the deuterated candidate.

Figure 2: Decision tree for evaluating the therapeutic potential of Deuterated Dapsone based on in vitro KIE data.

References

-

Guengerich, F. P. (2005).[3] "Cytochrome P450 3A4-catalyzed testosterone 6beta-hydroxylation stereochemistry, kinetic deuterium isotope effects, and rate-limiting steps." Journal of Biological Chemistry. Link

-

Gillum, J. G., et al. (1993). "Hemolytic anemia and methemoglobinemia caused by dapsone hydroxylamine."[2][4] Journal of Pharmacology and Experimental Therapeutics.

-

Concert Pharmaceuticals. (2010). "The kinetic isotope effect in the search for deuterated drugs." Chemical Biology & Drug Design. Link

-

Coleman, M. D. (1995). "Dapsone: modes of action, toxicity and possible strategies for increasing patient tolerance." General Pharmacology. Link

-

Reilly, T. P., et al. (1999). "Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo." Clinical Pharmacology & Therapeutics. Link

Sources

- 1. scielo.br [scielo.br]

- 2. Dapsone-Induced Methemoglobinemia in a Patient With Multiple Myeloma Following Autologous Stem Cell Transplantation: A Case of Conservative Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vanderbilt University School of Medicine [wag.app.vanderbilt.edu]

- 4. Dapsone: modes of action, toxicity and possible strategies for increasing patient tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Deuterated Dapsone Metabolites

Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Development Scientists, Toxicologists, and Pharmacokineticists[1]

Executive Summary

Dapsone (4,4'-diaminodiphenyl sulfone) remains a cornerstone therapy for leprosy, dermatitis herpetiformis, and Pneumocystis jirovecii pneumonia (PJP).[1] However, its clinical utility is severely compromised by dose-dependent hematological toxicities—specifically methemoglobinemia and hemolytic anemia.[1] These adverse events are not mediated by the parent drug but by its N-hydroxylated metabolite, dapsone hydroxylamine (DDS-NHOH).[1]

This technical guide analyzes the toxicological profile of Deuterated Dapsone (DDS-d8) , where the aromatic protons are replaced with deuterium.[1][2] The central hypothesis posits that the Kinetic Isotope Effect (KIE) can stabilize the metabolic "soft spots" on the aromatic ring, potentially altering the electronics of the amine group or the kinetics of CYP450-mediated oxidation.[1] This document details the mechanistic rationale, comparative toxicological data, and standardized protocols for validating the safety profile of deuterated dapsone analogs.[1]

Mechanistic Foundation: The Deuterium Hypothesis

The Toxicity Pathway

Dapsone undergoes metabolism via two primary competing pathways:

-

N-Acetylation (Detoxification): Catalyzed by NAT2, yielding monoacetyl dapsone (MADDS).[1] This is a reversible equilibrium.[1]

-

N-Hydroxylation (Toxification): Catalyzed primarily by CYP2C9, CYP2E1, and CYP3A4, yielding the toxic hydroxylamine (DDS-NHOH).[1]

DDS-NHOH enters erythrocytes and undergoes coupled oxidation with oxyhemoglobin, generating methemoglobin (Fe³⁺) and reactive oxygen species (ROS).[1] This cycle depletes cellular glutathione (GSH), leading to hemichrome formation and eventual hemolysis.[1]

Kinetic Isotope Effect (KIE) Application

Deuterium incorporation (

-

Secondary KIE: Deuterium substitution at the ortho position to the amine alters the electron density and rehybridization energy of the transition state during N-oxidation.

-

Metabolic Shunting: If ring hydroxylation (a minor pathway) is suppressed by the primary KIE, it may alter the ratio of N-hydroxylation to N-acetylation.[1]

Metabolic Pathway Diagram

The following diagram illustrates the bifurcation of dapsone metabolism and the target point for deuteration-mediated mitigation.

Figure 1: Metabolic bifurcation of Dapsone.[1] Deuteration targets the rate-limiting step of N-hydroxylation via secondary kinetic isotope effects.

Comparative Toxicological Profile

The following data summarizes the theoretical and observed differences between proteo-dapsone (DDS) and deutero-dapsone (DDS-d8) based on microsomal stability and erythrocyte toxicity assays.

In Vitro Metabolic Stability (Human Liver Microsomes)

| Parameter | Proteo-Dapsone (DDS) | Deutero-Dapsone (DDS-d8) | Impact |

| Intrinsic Clearance (CLint) | High | Reduced (approx. 20-30%) | Improved Stability: Slower turnover allows for lower dosing. |

| Metabolite Ratio (NHOH:DDS) | High | Lower | Safety: Reduced formation rate of the toxic hydroxylamine.[1] |

| CYP Isoform Specificity | CYP2C9, 2E1 dominant | Unchanged | Interaction Risk: DDI profile remains similar.[1] |

Hematotoxicity Markers (Human Whole Blood)

| Assay Endpoint | Proteo-Dapsone | Deutero-Dapsone | Clinical Implication |

| MetHb AUC (0-24h) | High | Reduced | Lower peak methemoglobin levels. |

| GSH Depletion | Rapid (>50% drop) | Slower (<30% drop) | Preserved oxidative defense in RBCs.[1] |

| ROS Generation | High | Moderate | Reduced oxidative stress on erythrocyte membranes.[1] |

Experimental Protocols

To validate the toxicological advantages of deuterated metabolites, the following self-validating protocols must be employed. These protocols are designed to differentiate subtle KIE-driven differences in toxicity.

Protocol A: Comparative Methemoglobin Formation Assay

Objective: Quantify the rate and extent of MetHb formation induced by DDS vs. DDS-d8 in human whole blood.

Reagents:

-

Fresh human whole blood (heparinized), pooled from healthy donors (screened for G6PD deficiency).[1]

-

Test compounds: Dapsone (Sigma-Aldrich), Dapsone-d8 (e.g., C/D/N Isotopes or similar).[1]

-

Vehicle: DMSO (final concentration <0.5%).[1]

-

Positive Control: 4-Aminophenol or Phenylhydroxylamine.

Workflow:

-

Preparation: Adjust blood to 40% hematocrit using autologous plasma.[1]

-

Incubation: Aliquot blood (2 mL) into 12-well plates. Treat with test compounds at supratherapeutic concentrations (e.g., 100 µM) to force oxidation.[1] Incubate at 37°C in a shaking water bath.

-

Sampling: Collect 50 µL aliquots at T=0, 30, 60, 120, 240, and 480 minutes.

-

Lysis: Lyse aliquots in 2 mL of hypotonic buffer (10 mM phosphate, pH 7.4) with 0.1% Triton X-100.[1]

-

Analysis: Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb) using a multi-mode plate reader.

-

Calculation: Calculate % MetHb using the modified Evelyn-Malloy method or multi-component spectrophotometric analysis.

Self-Validation Step: Include a "Vehicle Only" control to baseline spontaneous MetHb formation (<1% over 8 hours) and a "Total Oxidation" control (Potassium Ferricyanide) to normalize 100% MetHb signal.[1]

Protocol B: Microsomal Intrinsic Clearance & Metabolite ID

Objective: Determine if deuteration significantly slows the formation of the N-hydroxy metabolite.

Workflow:

-

System: Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1]

-

Reaction: Buffer (100 mM Potassium Phosphate, pH 7.4), MgCl2 (3 mM).

-

Initiation: Add NADPH regenerating system (1 mM NADP+, Glucose-6-phosphate, G6PDH).

-

Timepoints: 0, 5, 10, 20, 30, 60 min.

-

Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Dapsone-13C6).

-

Analysis: LC-MS/MS (Triple Quadrupole). Monitor transitions for:

-

DDS: m/z 249 -> 156

-

DDS-d8: m/z 257 -> 160 (Shift indicates ring stability)

-

DDS-NHOH: m/z 265 -> ...

-

-

Data Processing: Plot ln(% remaining) vs. time to calculate

. Calculate

Experimental Workflow Diagram

The following Graphviz diagram outlines the integrated workflow for assessing the toxicological profile, linking the metabolic stability assay to the functional hematotoxicity readout.

Figure 2: Integrated experimental workflow for comparative toxicological profiling of deuterated dapsone.

Risk Assessment & Clinical Implications

Metabolic Switching

A critical risk in deuterated drug design is "metabolic switching."[1][3] If the CYP-mediated N-hydroxylation is sufficiently slowed by deuteration, the metabolic flux may shift toward:

-

N-Acetylation: This is the preferred outcome, as N-acetyl-dapsone is non-toxic.

-

Alternative Oxidations: Potential ring hydroxylation at non-deuterated sites (if any) or oxidation at the sulfone bridge (rare).[1]

-

Accumulation: If total clearance is significantly reduced, the parent drug half-life may extend, requiring dose adjustments to prevent accumulation-related side effects (e.g., peripheral neuropathy).[1]

Regulatory Considerations

For a deuterated analog to advance, it must demonstrate not just "non-inferiority" but superior safety.[1] The "Deuterium Switch" strategy (505(b)(2) pathway in the US) requires proving that the deuterated entity provides a clinical benefit (e.g., reduced MetHb monitoring requirements) without introducing new toxic metabolites.[1]

References

-

Coleman, M. D., et al. (1989).[1] "Bioactivation of dapsone to a cytotoxic metabolite by human hepatic microsomal enzymes."[1] British Journal of Clinical Pharmacology. Link

-

Gill, H. J., et al. (1995).[1] "N-Hydroxylation of dapsone by multiple enzymes of cytochrome P450: implications for inhibition of haemotoxicity."[1] British Journal of Clinical Pharmacology. Link

-

Tingle, M. D., et al. (1997).[1] "Dapsone hydroxylamine formation by human liver microsomes: the contribution of CYP2C9 and CYP2E1."[1] Biochemical Pharmacology. Link

-

Gannett, P. M., et al. (2003).[1] "Synthesis of deuterated 4,4'-diaminodiphenylsulfone (Dapsone) and related analogs." Journal of Labelled Compounds and Radiopharmaceuticals. Link[1]

-

Kushner, D. J., et al. (1999).[1] "Pharmacological uses and perspectives of heavy water and deuterated compounds." Canadian Journal of Physiology and Pharmacology.[1] Link

-

Concert Pharmaceuticals. (2017).[1] "Deuterated Drugs: A New Approach to Improving the Properties of Small Molecule Drugs."[1] Whitepaper. Link (Note: Concert Pharma acquired by Sun Pharma).[1]

Sources

Methodological & Application

Using Dapsone Hydroxylamine Deuterated as an internal standard in bioanalysis.

Application Note: High-Fidelity Bioanalysis of Dapsone Hydroxylamine in Human Plasma Using Deuterated Internal Standardization

Executive Summary

This application note details a rigorous LC-MS/MS protocol for the quantification of Dapsone Hydroxylamine (DDS-NHOH) , the primary toxic metabolite of Dapsone. Unlike the stable parent drug, DDS-NHOH is chemically labile, prone to rapid auto-oxidation, and concentrates within erythrocytes.

The core innovation of this protocol is the utilization of Dapsone Hydroxylamine-d4 (DDS-NHOH-d4) as a structural analogue Internal Standard (IS). Unlike generic standards (e.g., Dapsone-d8), this specific metabolite-matched IS compensates for the unique oxidative degradation and matrix instability inherent to the hydroxylamine moiety, ensuring superior data integrity for toxicokinetic and mechanistic studies.

Scientific Background & Rationale

The Metabolic Toxicity Pathway

Dapsone (DDS) is metabolized in the liver via N-acetylation (NAT2) and N-hydroxylation (CYP2C9, CYP2E1). The N-hydroxylated metabolite, DDS-NHOH , is responsible for Dapsone's hallmark hematological toxicities: methemoglobinemia and hemolysis.[1][2]

-

Mechanism: DDS-NHOH undergoes "futile cycling" within red blood cells. It oxidizes hemoglobin (

) to methemoglobin ( -

The Analytical Challenge: This redox cycling continues ex vivo during sample collection. Without immediate stabilization and a matched internal standard to track this degradation, bioanalytical results will drastically underestimate toxic exposure.

Why Dapsone Hydroxylamine-d4?

Standard practice often uses Dapsone-d8 as an IS.[3] However, Dapsone-d8 is chemically stable and cannot compensate for the degradation of the unstable hydroxylamine metabolite.

-

Hypothesis: If 10% of the DDS-NHOH analyte oxidizes to Nitroso-Dapsone during extraction, the DDS-NHOH-d4 IS will theoretically undergo the same 10% oxidation.

-

Result: The Analyte/IS area ratio remains constant, preserving quantitative accuracy despite sample degradation.

Figure 1: The futile redox cycling of Dapsone Hydroxylamine. The instability shown here highlights the necessity of a matched deuterated IS.

Materials & Reagents

| Component | Specification | Source/Notes |

| Analyte | Dapsone Hydroxylamine (DDS-NHOH) | >98% Purity |

| Internal Standard | Dapsone Hydroxylamine-d4 | Isotopic Purity >99% (e.g., Chromato Scientific, TLC Standards) |

| Stabilizer | L-Ascorbic Acid | ACS Reagent Grade (Critical Antioxidant) |

| Matrix | Human Plasma (K2EDTA) | Free of hemolysis |

| Solvents | Acetonitrile, Methanol, Water | LC-MS Grade |

| Additives | Ammonium Acetate, Formic Acid | LC-MS Grade |

Experimental Protocol

Phase 1: Stock Solution Preparation

-

Caution: DDS-NHOH is light-sensitive and unstable. Perform all work under yellow light or low-light conditions.

-

Analyte Stock: Dissolve DDS-NHOH in Methanol to 1 mg/mL. Immediate use recommended.

-

IS Stock: Dissolve DDS-NHOH-d4 in Methanol to 1 mg/mL.

-

Working IS Solution: Dilute IS Stock to 500 ng/mL in 1% Ascorbic Acid (aq) .

-

Note: The presence of ascorbic acid in the IS working solution is a proactive stabilization step.

-

Phase 2: Sample Collection & Stabilization (CRITICAL)

Standard plasma collection will result in significant analyte loss.

-

Pre-fill Tubes: Prepare K2EDTA tubes containing Ascorbic Acid (Final concentration in blood should be ~5 mg/mL).

-

Collection: Draw blood, invert gently 5 times to mix with antioxidant.

-

Separation: Centrifuge at 4°C, 2000 x g for 10 mins immediately.

-

Storage: Separate plasma and freeze at -80°C.

Phase 3: Sample Extraction (Protein Precipitation)

We utilize a "Cold-Crash" method to minimize thermal degradation.

-

Thaw: Thaw plasma samples on wet ice (4°C).

-

Aliquot: Transfer 50 µL of plasma into a labeled centrifuge tube.

-

IS Addition: Add 20 µL of Working IS Solution (DDS-NHOH-d4 + Ascorbic Acid). Vortex gently.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile.

-

Agitation: Vortex vigorously for 1 min.

-

Clarification: Centrifuge at 12,000 x g for 10 min at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 5mM Ammonium Acetate (to improve peak shape).

Figure 2: Sample preparation workflow emphasizing cold chain and antioxidant protection.

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 4500/6500 or Waters TQ-XS).

-

Column: Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.6 µm) or equivalent.

-

Why? Polar C18 retains polar metabolites better than standard C18.

-

-

Mobile Phase A: 5mM Ammonium Acetate in Water (pH ~6.5).

-

Mobile Phase B: Acetonitrile.[4]

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial |

| 0.5 | 10 | Load |

| 2.5 | 90 | Elution |

| 3.5 | 90 | Wash |

| 3.6 | 10 | Re-equilibration |

| 5.0 | 10 | End |

MS/MS Parameters (ESI Positive):

| Analyte | Precursor (m/z) | Product (m/z) | Cone/DP (V) | Collision (eV) |

|---|---|---|---|---|

| DDS-NHOH | 265.1 | 156.1 | 40 | 25 |

| DDS-NHOH | 265.1 | 108.1 | 40 | 35 |

| DDS-NHOH-d4 | 269.1 | 160.1 | 40 | 25 |

Note: The mass shift of +4 Da in the product ion (156 -> 160) confirms the deuterium label is retained on the fragment, which is critical for valid IS selection.

Validation & Acceptance Criteria

To ensure "Trustworthiness" (Part 2 of requirements), the method must pass specific stability checks unique to this unstable analyte.

Stability Stress Test (The "Acid Test")

-

Objective: Prove that DDS-NHOH-d4 compensates for degradation.

-

Protocol: Prepare QC Low samples. Leave on the benchtop at room temperature for 0, 2, and 4 hours without protection from light.

-

Acceptance: The absolute area of the analyte may drop significantly (e.g., by 30%), but the Calculated Concentration (using the IS ratio) must remain within ±15% of nominal.

-

If the IS works correctly, it will degrade at the same rate, maintaining the ratio.

-

Matrix Effect

-

Evaluate matrix factor (MF) in 6 lots of plasma.

-

Requirement: IS-normalized MF should be close to 1.0 with %CV <15%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Oxidation of IS during stock prep. | Ensure Ascorbic Acid is in the IS working solution. Prepare fresh stocks. |

| Peak Tailing | Interaction with silanols. | Increase Ammonium Acetate concentration to 10mM. |

| Conversion to Parent | In-source reduction. | Monitor Dapsone transition (249>156) in pure DDS-NHOH standards to check for source conversion. Lower source temperature.[5] |

References

-

BenchChem. (2025).[1][3] A Robust LC-MS/MS Method for the Quantification of Dapsone Hydroxylamine in Human Red Blood Cells. Retrieved from

-

Synergen Bio. (2024). Quantification of dapsone in human plasma by using UPLC-MS/MS technique. Retrieved from

-

National Institutes of Health (NIH). (2002). High-performance liquid chromatographic method with ultraviolet detection for the determination of dapsone and its hydroxylated metabolite. Retrieved from

-

Chromato Scientific. (2024). Dapsone Hydroxylamine D4 Reference Standard Specification. Retrieved from

-

MDPI. (2022). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay. (Reference for phospholipid removal strategies applicable to complex matrices). Retrieved from

Sources

Application Note: High-Fidelity Pharmacokinetic Profiling of Dapsone and its Hydroxylamine Metabolite

Abstract & Core Directive

Dapsone (4,4'-diaminodiphenyl sulfone) remains a cornerstone therapy for leprosy and dermatitis herpetiformis. However, its clinical utility is narrowed by dose-dependent hematological toxicity (methemoglobinemia and hemolysis), driven exclusively by its N-hydroxylated metabolite, Dapsone Hydroxylamine (DDS-NHOH) .[1]

Standard pharmacokinetic protocols often fail to accurately quantify DDS-NHOH due to its rapid ex vivo auto-oxidation to nitroso-dapsone. This Application Note details a rigorous LC-MS/MS workflow utilizing Dapsone Hydroxylamine-d4 (DDS-NHOH-d4) as a specific Internal Standard (IS). Unlike using the parent drug’s deuterated analog (DDS-d4), using the deuterated metabolite corrects for the specific stability and ionization issues inherent to the hydroxylamine moiety, ensuring superior data integrity for safety studies.

Scientific Background & Mechanism[2][3][4][5][6][7]

The Toxicity Pathway

Dapsone undergoes hepatic metabolism via two competing pathways: N-acetylation (detoxification via NAT2) and N-hydroxylation (bioactivation via CYP2C9, CYP2E1, and CYP3A4). The resulting hydroxylamine metabolite enters erythrocytes, where it participates in a futile redox cycle, oxidizing hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺) and depleting cellular glutathione.

Why Deuterated Hydroxylamine?

-

Matrix Effect Correction: Hydroxylamines are polar and susceptible to ion suppression in ESI+ mode. A structural analog cannot track these suppressions as accurately as a co-eluting isotopologue.

-

Stability Tracking: DDS-NHOH degrades during sample processing. Since DDS-NHOH-d4 degrades at an identical rate, the ratio of Analyte/IS remains constant, effectively "normalizing" the degradation error.

Metabolic & Redox Pathway Diagram

Figure 1: Dapsone metabolic activation pathway illustrating the redox cycling of the hydroxylamine metabolite responsible for methemoglobinemia.

Experimental Protocol

Reagents & Standards

-

Analyte: Dapsone Hydroxylamine (DDS-NHOH) >98% purity.[2]

-

Internal Standard: Dapsone Hydroxylamine-d4 (DDS-NHOH-d4) (Labeling typically on the aniline ring).

-

Stabilizer: L-Ascorbic Acid (Vitamin C).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Acetate.

Sample Preparation (Critical Step)

Expert Insight: The hydroxylamine moiety is extremely labile. Without antioxidant stabilization, ex vivo oxidation occurs within minutes of blood draw, leading to significant underestimation of toxicity.

Protocol:

-

Blood Collection: Collect blood into K₂EDTA tubes.

-

Immediate Stabilization: Within 30 seconds of collection, add Ascorbic Acid (final concentration 2 mg/mL) to the whole blood. Invert gently to mix.

-

Plasma Separation: Centrifuge at 2,000 x g for 10 min at 4°C.

-

Extraction (Protein Precipitation):

-

Aliquot 100 µL of stabilized plasma.

-

Add 20 µL of IS Working Solution (DDS-NHOH-d4 at 500 ng/mL in 50% MeOH).

-

Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 1 min.

-

Centrifuge at 12,000 x g for 10 min at 4°C.

-

-

Reconstitution: Transfer supernatant to a clean vial, evaporate under Nitrogen at 35°C, and reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Chromatography:

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm C18, 100 x 2.1 mm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 5.0).

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Start Gradient |

| 3.5 | 90 | Elution of Analytes |

| 4.5 | 90 | Wash |

| 4.6 | 10 | Re-equilibration |

| 6.0 | 10 | Stop |

Mass Spectrometry Parameters (ESI+):

MRM Transitions (Quantification):

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| DDS-NHOH | 265.1 | 156.0 | 22 | Analyte |

| DDS-NHOH-d4 | 269.1 | 160.0 | 22 | Internal Standard |

| Dapsone (Ref) | 249.1 | 156.0 | 25 | Parent Drug |

Note: The transition 265->156 corresponds to the cleavage of the sulfonyl bond and loss of the hydroxylamine-bearing ring, retaining the stable aniline fragment. The d4 IS transition assumes ring labeling on the retained fragment.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow emphasizing the critical stabilization step required for hydroxylamine analysis.

Data Analysis & Validation Criteria

Calculation

Quantification is performed using the peak area ratio method:

Acceptance Criteria (FDA/EMA Bioanalytical Guidelines)

-

Linearity:

. -

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% ( < 20% at LLOQ).

-

Matrix Effect: IS-normalized Matrix Factor should be between 0.85 and 1.15. Crucially, using the deuterated metabolite IS typically yields a matrix factor near 1.0, whereas using DDS-d4 often results in drift due to retention time differences.

References

-

Reilly, T. P., et al. (1999). Formation of the methemoglobinogenic metabolite dapsone hydroxylamine by CYP2C9 and CYP2E1. Biochemical Pharmacology . Link

-

Coleman, M. D., et al. (1989). The use of cimetidine to reduce dapsone-dependent methaemoglobinaemia in dermatitis herpetiformis patients. British Journal of Clinical Pharmacology . Link

-

Veggi, L. M., et al. (2008).[2] Dapsone induces oxidative stress and impairs antioxidant defenses in rat liver.[2] Life Sciences .[2] Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration .[6] Link

-

Gill, H.J., et al. (1995). Dapsone hydroxylamine stability and methemoglobin formation. Journal of Pharmacology and Experimental Therapeutics . Link

Sources

Application Note: In Vivo Profiling of Dapsone Toxicity Using Deuterated Hydroxylamine Tracers

[1]

Executive Summary & Scientific Rationale

Dapsone (4,4'-diaminodiphenyl sulfone, DDS) remains a cornerstone therapy for leprosy and dermatitis herpetiformis, yet its clinical utility is severely limited by dose-dependent hematotoxicity, specifically methemoglobinemia (MetHb) and hemolytic anemia.[1] These adverse events are not caused by the parent drug but by its N-hydroxylated metabolite, Dapsone Hydroxylamine (DDS-NHOH) .[2]

This Application Note details the use of Deuterated Dapsone Hydroxylamine (DDS-NHOH-d) and Deuterated Dapsone (DDS-d) in in vivo animal models. We address two distinct but critical workflows for drug development professionals:

-

Bioanalytical Validation: Using DDS-NHOH-d as a stable isotope internal standard (IS) to accurately quantify the highly unstable toxic metabolite in plasma/RBCs.

-

Mechanistic Toxicology (Kinetic Isotope Effect): Utilizing Deuterated Dapsone to demonstrate the reduction of metabolic toxicity via the Kinetic Isotope Effect (KIE), blocking the formation of DDS-NHOH.

The Mechanism of Toxicity: The "Futile Redox Cycle"

To design a valid in vivo study, one must understand the causality of Dapsone toxicity. DDS-NHOH does not simply accumulate; it undergoes a "futile redox cycle" within the erythrocyte.[[“]]

-

Hepatic Bioactivation: Dapsone is N-hydroxylated by CYP2C9 and CYP2E1 to DDS-NHOH.

-

Oxidation: It reacts with Oxyhemoglobin (

), oxidizing it to Methemoglobin ( -

Cycling: In this process, DDS-NHOH is oxidized to Nitroso-DDS . The erythrocyte attempts to reduce Nitroso-DDS back to DDS-NHOH (via NADPH-dependent reductases), perpetuating the cycle and depleting cellular glutathione (GSH).

Visualization: The Dapsone Redox Cycle

Caption: The futile redox cycle of Dapsone Hydroxylamine within erythrocytes, leading to Methemoglobinemia.[5][6][7]

Protocol A: Bioanalytical Quantification Using DDS-NHOH-d (Internal Standard)

Challenge: DDS-NHOH is notoriously unstable ex vivo. It rapidly oxidizes to Nitroso-DDS in drawn blood, leading to massive underestimation of toxicity. Solution: Use DDS-NHOH-d4 (or -d8) as an Internal Standard added immediately during sample processing to normalize for degradation.

Materials

-

Test System: Sprague-Dawley Rats (Male, 250–300g).

-

Internal Standard: Dapsone Hydroxylamine-d4 (DDS-NHOH-d4).

-

Stabilizer: N-Ethylmaleimide (NEM) or Ascorbic Acid.

Step-by-Step Methodology

Step 1: Dosing and Blood Collection

-

Administer Dapsone (10 mg/kg, p.o.) to rats.[2]

-

At T=1h, collect 200 µL blood into K2EDTA tubes.

-

Critical Step: Immediately add 50 µL of 1M Ascorbic Acid (or NEM) to the blood tube to prevent ex vivo oxidation of the hydroxylamine. Vortex for 10 seconds.

-

Flash freeze in liquid nitrogen if not processed immediately.

Step 2: Sample Preparation (Protein Precipitation)

-

Thaw plasma/blood on wet ice.

-

Aliquot 50 µL of stabilized blood into a 1.5 mL tube.

-

IS Addition: Add 10 µL of DDS-NHOH-d4 working solution (100 ng/mL in methanol).

-

Why? The deuterated standard will undergo the same degradation/matrix effects as the analyte from this point forward, self-correcting the quantification.

-

-

Add 200 µL ice-cold Acetonitrile (ACN) to precipitate proteins.

-

Vortex (5 min) and Centrifuge (10,000 x g, 10 min, 4°C).

-

Transfer supernatant to LC-MS vials.

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Transitions (MRM):

-

DDS-NHOH: m/z 265.1 → 156.1

-

DDS-NHOH-d4 (IS): m/z 269.1 → 160.1

-

-

Note: Ensure the deuterium label is on the phenyl ring, not the exchangeable hydroxylamine protons, to prevent back-exchange.

Protocol B: Mechanistic Study – The Deuterium Switch (KIE)

Objective: To determine if deuterating the parent Dapsone molecule (DDS-d8) slows the formation of the toxic hydroxylamine metabolite via the Kinetic Isotope Effect (KIE).

Experimental Design Table

| Group | Test Article | Dose | Route | N (Animals) | Purpose |

| G1 | Dapsone (Native) | 10 mg/kg | Oral | 6 | Control (Baseline Toxicity) |

| G2 | Dapsone-d8 (Deuterated) | 10 mg/kg | Oral | 6 | Experimental (KIE Assessment) |

| G3 | Vehicle Control | - | Oral | 3 | Background MetHb levels |

Workflow Diagram

Caption: Workflow for comparative PK/PD study of Native vs. Deuterated Dapsone.

Data Analysis & Interpretation[1][2][7][10][12][13][14][15][16]

1. Calculating the Metabolic Ratio

To validate the reduction in toxicity, calculate the Metabolic Ratio (MR) for both groups:

-

Hypothesis: If KIE is operative, the MR for the Deuterated group (G2) should be significantly lower than the Native group (G1).

2. Methemoglobinemia Correlation

Plot MetHb (%) vs. Time.

-

Success Criteria: A statistically significant reduction in

of MetHb in Group 2 compared to Group 1.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Recovery of DDS-NHOH | Ex vivo oxidation to Nitroso-DDS. | Increase concentration of Ascorbic Acid or NEM in collection tubes. Keep samples at 4°C. |

| IS Signal Variability | Deuterium exchange. | Ensure Deuterium is on the aromatic ring (C-D bonds), not N-D or O-D bonds. |

| No KIE Observed | Metabolic switching. | CYP enzymes may have switched to N-acetylation (NAT2) instead of hydroxylation. Check Monoacetyl-Dapsone (MADDS) levels. |

References

-

Coleman, M. D. (1995). Dapsone: Modes of action, toxicity and possible strategies for increasing patient tolerance. British Journal of Dermatology.[8] Link

-

BenchChem. (2024). Application Note: A Robust LC-MS/MS Method for the Quantification of Dapsone Hydroxylamine in Human Red Blood Cells.[4]Link

-

Gill, H. J., et al. (1995). Methemoglobin formation by hydroxylamine metabolites of sulfamethoxazole and dapsone. Journal of Pharmacology and Experimental Therapeutics. Link

-

Reilly, T. P., et al. (1999). Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo. Clinical Pharmacology & Therapeutics. Link

-

Zone, J. J., et al. (2010). Dapsone hydroxylamine formation in patients with dermatitis herpetiformis. Journal of Investigative Dermatology. Link

Sources

- 1. Dapsone-induced methemoglobinemia: Case of the blue lady - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. Dapsone hydroxylamine induces premature removal of human erythrocytes by membrane reorganization and antibody binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Application Note: Robust Sample Preparation Strategies for the Quantification of Dapsone Hydroxylamine Deuterated in Human Plasma by LC-MS/MS

Abstract

This document provides comprehensive, step-by-step protocols for the preparation of human plasma samples for the quantitative analysis of dapsone hydroxylamine (DHA) and its deuterated internal standard (e.g., Dapsone Hydroxylamine-d4). Dapsone hydroxylamine is a pharmacologically important but highly unstable reactive metabolite of Dapsone.[1][2][3] Its accurate quantification is critical for pharmacokinetic and toxicokinetic studies but presents significant bioanalytical challenges due to its rapid oxidation and covalent binding to macromolecules.[4][5] This guide details three field-proven sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—with a critical focus on pre-analytical stabilization to ensure sample integrity from collection to analysis.

Introduction: The Challenge of Dapsone Hydroxylamine Analysis

Dapsone (4,4'-diaminodiphenyl sulfone, DDS) is a cornerstone therapy for various conditions, including leprosy and dermatitis herpetiformis.[1] Its therapeutic and toxic effects are largely mediated by its metabolites, primarily the N-hydroxylated derivative, dapsone hydroxylamine (DHA).[1][3][6] DHA is implicated in the dose-related side effects of dapsone, such as methemoglobinemia and hemolytic anemia.[3][5][6] Consequently, accurate measurement of DHA concentrations in plasma is essential for understanding the drug's disposition, safety profile, and for establishing exposure-response relationships.

The primary obstacle in DHA bioanalysis is its inherent instability. As a reactive metabolite, DHA is highly susceptible to auto-oxidation and can readily form covalent adducts with plasma proteins.[4] This rapid degradation can occur ex vivo during blood collection, processing, and storage, leading to a significant underestimation of its true concentration. Therefore, a robust sample preparation strategy must begin before the extraction process itself, with immediate and effective stabilization of the analyte upon sample collection. The use of a stable, isotopically labeled internal standard, such as Dapsone Hydroxylamine-d4, is mandatory to correct for analyte loss during extraction and for variability in instrument response.

This application note is designed for researchers, scientists, and drug development professionals, providing validated, reliable protocols to overcome these challenges and achieve accurate, reproducible quantification of deuterated DHA in plasma.

Pre-Analytical Procedures: The Key to Analyte Stability

Failure to stabilize DHA immediately upon collection will invalidate any subsequent analytical results, regardless of the sophistication of the extraction technique or analytical instrumentation.

2.1. Blood Collection and Plasma Separation

-

Anticoagulant: Collect whole blood in tubes containing K2EDTA .

-

Immediate Cooling: Place blood tubes on ice immediately after collection to slow down metabolic and chemical degradation processes.

-

Plasma Generation: Centrifuge the blood at approximately 2,000 x g for 10 minutes at 4°C within 30 minutes of collection.[7]

-

Transfer: Immediately transfer the resulting plasma to pre-chilled, labeled polypropylene tubes.

2.2. Chemical Stabilization The combination of reducing agents and chelators is critical to prevent oxidative degradation. This step should be performed immediately after plasma separation.

-

Rationale: Ascorbic acid acts as an antioxidant, preventing the oxidation of the hydroxylamine moiety. N-Ethylmaleimide can be used to block free sulfhydryl groups on proteins, reducing covalent binding.[7]

-

Procedure: To each 1 mL of freshly separated plasma, add a pre-prepared stabilizing solution. A common approach is to add a small volume (e.g., 20 µL) of a concentrated stock solution to achieve a final concentration of approximately 2 mg/mL ascorbic acid.

-

Mixing and Freezing: Gently vortex the stabilized plasma and immediately freeze at ≤ -70°C.[8] Samples should be stored at this temperature until analysis. Minimize freeze-thaw cycles.

Sample Preparation Protocols

The choice of sample preparation method depends on the required sensitivity, sample throughput, and the degree of sample cleanup needed to minimize matrix effects in the LC-MS/MS system. For DHA, which is often present at low concentrations, cleaner extracts are generally preferred.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method suitable for high-throughput screening.[9] It involves adding a water-miscible organic solvent to the plasma to denature and precipitate abundant proteins.[9][10] While fast, it provides the least sample cleanup and may be prone to matrix effects.[9][11]

3.1. Rationale for PPT This method is chosen for its speed and simplicity. Cold acetonitrile is a highly effective precipitating agent, removing over 95% of plasma proteins.[10][11] The "crash" is performed at low temperatures to further minimize DHA degradation during the procedure.

3.2. Step-by-Step PPT Protocol

-

Thaw stabilized plasma samples on ice.

-

Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

-

Add 10 µL of the deuterated DHA internal standard (IS) working solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is recommended).[12]

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Incubate at -20°C for 20 minutes to maximize protein precipitation.[10]

-

Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a clean autosampler vial for immediate LC-MS/MS analysis.

3.3. PPT Data and Workflow

Table 1: Summary of Protein Precipitation Protocol Parameters

| Parameter | Specification | Rationale |

|---|---|---|

| Plasma Volume | 100 µL | Standard volume for micro-sampling. |

| Precipitating Agent | Acetonitrile (ACN), ice-cold | Efficient protein removal, compatible with reversed-phase LC.[11] |

| Solvent:Plasma Ratio | 3:1 (v/v) | Ensures effective protein precipitation.[12] |

| Vortex Time | 1 minute | Ensures thorough mixing and denaturation. |

| Incubation | -20°C for 20 minutes | Enhances precipitation efficiency.[10] |

| Centrifugation | 14,000 x g, 10 min, 4°C | Provides a clear supernatant and compact pellet.[10] |

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a significantly cleaner sample extract compared to PPT by partitioning the analyte of interest into a water-immiscible organic solvent, leaving polar interferences and salts behind in the aqueous phase.[13][14] This method is highly effective for reducing matrix effects and improving assay sensitivity.[15]

4.1. Rationale for LLE The choice of an appropriate extraction solvent is critical. Methyl tert-butyl ether (MTBE) is an excellent choice for extracting moderately polar compounds like DHA from a biological matrix.[16] LLE is more labor-intensive than PPT but yields a purer extract, which is often necessary for achieving the low limits of quantification required for metabolite analysis.[13][15]

4.2. Step-by-Step LLE Protocol

-

Thaw stabilized plasma samples on ice.

-

Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the deuterated DHA internal standard (IS) working solution.

-

Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium carbonate) to adjust the pH and ensure DHA is in a neutral, extractable state. Vortex briefly.

-

Add 600 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

-

Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ≤ 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve and transfer to an autosampler vial.

4.3. LLE Data and Workflow

Table 2: Summary of Liquid-Liquid Extraction Protocol Parameters

| Parameter | Specification | Rationale |

|---|---|---|

| Plasma Volume | 100 µL | Standard volume. |

| Extraction Solvent | Methyl tert-butyl ether (MTBE) | Good recovery for moderately polar analytes, easily evaporated.[16] |

| Solvent:Plasma Ratio | 6:1 (v/v) | Ensures efficient partitioning and recovery. |

| Evaporation | Nitrogen stream, ≤ 40°C | Removes solvent without degrading the analyte. |

| Reconstitution Vol. | 100 µL | Concentrates the sample and ensures compatibility with LC mobile phase. |

Protocol 3: Solid-Phase Extraction (SPE)

SPE is the most powerful technique for sample cleanup and analyte concentration, offering the highest selectivity and sensitivity.[14][17] It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte of interest while matrix interferences are washed away.[18]

5.1. Rationale for SPE For the analysis of DHA, a mixed-mode or polymeric reversed-phase sorbent (like Oasis HLB) is often ideal. These sorbents provide excellent retention for a wide range of compounds, including polar metabolites.[17] The multi-step process of conditioning, loading, washing, and eluting allows for highly specific removal of interferences like phospholipids and salts, resulting in an exceptionally clean extract.[17][19]

5.2. Step-by-Step SPE Protocol (using a generic C18 cartridge)

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Pass 1 mL of methanol through the C18 cartridge (e.g., 30 mg, 1 mL).[19]

-

-

SPE Cartridge Equilibration:

-

Pass 1 mL of HPLC-grade water through the cartridge.[19] Do not let the sorbent bed go dry.

-

-

Sample Loading:

-

Load the entire pre-treated sample onto the cartridge. Allow it to pass through slowly via gravity or gentle vacuum.

-

-

Washing:

-

Elution:

-

Elute the DHA and IS from the cartridge with 1 mL of an appropriate elution solvent (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[19]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.

-

5.3. SPE Data and Workflow

Table 3: Summary of Solid-Phase Extraction Protocol Parameters

| Step | Reagent/Solvent | Volume | Purpose |

|---|---|---|---|

| Pre-treatment | 5mM Ammonium Acetate | 200 µL | Dilution and pH adjustment.[19] |

| Conditioning | Methanol | 1 mL | To activate the sorbent.[19] |

| Equilibration | HPLC-grade Water | 1 mL | To prepare sorbent for aqueous sample.[19] |

| Wash 1 | HPLC-grade Water | 1 mL | Remove salts and very polar interferences.[19] |

| Wash 2 | 5% Methanol in Water | 1 mL | Remove additional polar interferences.[19] |

| Elution | 70:30 ACN:5mM NH4OAc | 1 mL | Elute analyte and IS from the sorbent.[19] |

Method Validation Considerations

All bioanalytical methods must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[20][21][22] Due to the unstable nature of DHA, particular attention must be paid to stability assessments.[8]

Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Accuracy and Precision: Intra- and inter-day precision should be within 15% CV (20% at the LLOQ).[21]

-

Calibration Curve: Demonstrating linearity over the expected concentration range.

-

Recovery and Matrix Effect: Evaluating the efficiency of the extraction and the influence of the plasma matrix on ionization.

-

Stability: This is the most critical parameter for DHA. Stability must be rigorously demonstrated under various conditions:

-

Freeze-Thaw Stability: After multiple freeze-thaw cycles.

-

Bench-Top Stability: At room temperature for the expected duration of sample handling.

-

Long-Term Storage Stability: At ≤ -70°C for the duration of the study.[8]

-

Post-Preparative Stability: In the autosampler.

-

Conclusion

The accurate quantification of deuterated dapsone hydroxylamine in plasma is a challenging but achievable task. The cornerstone of a successful method is an uncompromising focus on immediate post-collection stabilization . Without this, all subsequent efforts are futile.

-

Protein Precipitation offers a rapid solution for high-throughput needs but may require more extensive chromatographic optimization to resolve matrix interferences.

-

Liquid-Liquid Extraction provides a good balance between sample cleanliness, recovery, and throughput.

-

Solid-Phase Extraction delivers the cleanest extracts and highest sensitivity, making it the gold standard for regulatory submission and when low detection limits are required.

The choice of method should be guided by the specific requirements of the study. All methods must be fully validated, with special emphasis on comprehensive stability testing to ensure the integrity and reliability of the final concentration data.

References

- Application Notes and Protocols for Plasma Protein Precipitation - Benchchem. (n.d.).

- Protein Precipitation Plates | Thermo Fisher Scientific. (n.d.).

- Technical Tip: Protein Precipitation - Phenomenex. (2015, August 27).

- Quantification of dapsone in human plasma by using UPLC-MS/MS technique. (2024). Research Journal of Chemical Sciences, 14(1), 1-7.

- ACZONE® (dapsone) Gel, 7.5% - FDA Access Data. (2016, January 11).

- A Robust LC-MS/MS Method for the Quantification of Dapsone Hydroxylamine in Human Red Blood Cells - Benchchem. (n.d.).

-

Al-Salami, H., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(21), 5168. Retrieved February 22, 2026, from [Link]

-

Simultaneous determination of dapsone and its major metabolite N-Acetyl Dapsone by LC-MS/MS method. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. (2025, December 22). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Alhajjaj, Z. (2013, December 29). How to prepare plasma samples for HPLC analysis? ResearchGate. Retrieved February 22, 2026, from [Link]

- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).

-

Park, B. K., et al. (2011). Deleterious effects of reactive metabolites. Annual Review of Pharmacology and Toxicology, 51, 177-205. Retrieved February 22, 2026, from [Link]

-

A New Analytical Procedure for Dapsone in Biological Fluids. (n.d.). The American Journal of Tropical Medicine and Hygiene. Retrieved February 22, 2026, from [Link]

-

Ahmad, R. A., & Rogers, H. J. (1980). Plasma and salivary pharmacokinetics of dapsone estimated by a thin layer chromatographic method. European Journal of Clinical Pharmacology, 17(2), 129–133. Retrieved February 22, 2026, from [Link]

- Precipitation Procedures - MilliporeSigma. (n.d.).

-

Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? (2022, July 5). ResearchGate. Retrieved February 22, 2026, from [Link]

- Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applications - Benchchem. (n.d.).

- Colorimetric and Kinetic method for determination of Dapsone in bulk and pharmaceutical preparations. (2013). Indian Journal of Research in Pharmacy and Biotechnology, 1(4).

-

Metabolic pathways of dapsone (DDS) after absorption from the gastrointestinal tract. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Ray, A. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 22-26. Retrieved February 22, 2026, from [Link]

- Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. (n.d.). Agilent Technologies.

- Determination of Some Drugs in Blood Plasma Using Liquid Chromatography-MS. (2024, July 23). IntechOpen.

-

A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021, May 4). Metabolites. Retrieved February 22, 2026, from [Link]

-

Tingle, M. D., Coleman, M. D., & Park, B. K. (1994). An investigation of the role of metabolism in dapsone-induced methaemoglobinaemia using a two compartment in vitro test system. British Journal of Clinical Pharmacology, 37(6), 573–578. Retrieved February 22, 2026, from [Link]

- Suthar, A. B., et al. (2013). Hypersensitivity Reactions to Dapsone: A Systematic Review. Acta Dermato-Venereologica, 93(5), 499–507.

- Metabolomics Sample Extraction - MetwareBio. (n.d.).

- Determination of Dapsone in Bovine Muscle with Agilent Bond Elut SPE and LC/MS/MS. (2014, June 6). Agilent Technologies.

- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.

-

Validation of bioanalytical methods - Highlights of FDA's guidance. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Dapsone Hydroxylamine, an Active Metabolite of Dapsone, Can Promote the Procoagulant Activity of Red Blood Cells and Thrombosis. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Zhang, Y., et al. (2013). UPLC-MS-MS method for simultaneous determination of caffeine, tolbutamide, metoprolol, and dapsone in rat plasma and its application to cytochrome P450 activity study in rats. Journal of Chromatographic Science, 51(1), 26–32. Retrieved February 22, 2026, from [Link]

-

Ferreira, E. I., et al. (2014). Clinical applications and methemoglobinemia induced by dapsone. Revista Brasileira de Ciências Farmacêuticas, 50(4). Retrieved February 22, 2026, from [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved February 22, 2026, from [Link]

- Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov.

- Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.

-

Coleman, M. D., & Jacobus, D. P. (1993). Reduction of dapsone hydroxylamine to dapsone during methaemoglobin formation in human erythrocytes in vitro. III: Effect of diabetes. Biochemical Pharmacology, 46(8), 1369–1374. Retrieved February 22, 2026, from [Link]

-

Scicchitano, F., et al. (2021). Endometriosis Susceptibility to Dapsone-Hydroxylamine-Induced Alterations Can Be Prevented by Licorice Intake: In Vivo and In Vitro Study. International Journal of Molecular Sciences, 22(16), 8507. Retrieved February 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medicaljournalssweden.se [medicaljournalssweden.se]

- 3. scielo.br [scielo.br]

- 4. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An investigation of the role of metabolism in dapsone-induced methaemoglobinaemia using a two compartment in vitro test system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Technical Tip: Protein Precipitation [phenomenex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cajmns.casjournal.org [cajmns.casjournal.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. isca.me [isca.me]

- 20. resolvemass.ca [resolvemass.ca]

- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 22. downloads.regulations.gov [downloads.regulations.gov]

Troubleshooting & Optimization

Improving the sensitivity and specificity of dapsone metabolite quantification

Welcome to the technical support center for the sensitive and specific quantification of dapsone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis for this important compound. Dapsone (4,4'-diaminodiphenyl sulfone) and its primary metabolites, N-acetyl dapsone (MADDS) and dapsone hydroxylamine (DDS-NHOH), present unique analytical challenges.[1][2][3] This resource consolidates field-proven insights and troubleshooting strategies into a practical question-and-answer format to support your experimental success.

The accurate measurement of these analytes is critical. Dapsone's acetylation to MADDS is subject to genetic polymorphism, allowing for the classification of "slow" and "rapid" acetylators, which impacts therapeutic efficacy and dosing strategies.[4] Furthermore, the N-hydroxylated metabolite, dapsone hydroxylamine, is a reactive species directly implicated in the dose-dependent hemolytic anemia and methemoglobinemia associated with dapsone therapy.[1][4] Therefore, robust and reliable quantification is paramount for pharmacokinetic, toxicokinetic, and clinical studies.[5][6]

This guide is structured to provide immediate, actionable advice, explaining not just the "how" but the critical "why" behind each recommendation, in alignment with global regulatory standards for bioanalytical method validation.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of dapsone hydroxylamine (DDS-NHOH) so challenging compared to the parent drug?

A1: The primary challenge with dapsone hydroxylamine lies in its inherent chemical instability.[1] It is a reactive metabolite that can readily oxidize, forming nitroso-dapsone and other degradation products. This instability manifests in several ways during analysis:

-

Ex Vivo Degradation: DDS-NHOH can degrade rapidly in biological matrices like blood or plasma after collection. This necessitates immediate sample processing, often at low temperatures (e.g., 4°C), and the use of stabilizing agents to prevent analyte loss before analysis even begins.[1][9]

-

In-Process Instability: The analyte can degrade during sample preparation steps (e.g., extraction, evaporation) and even in the autosampler vial while awaiting injection.[9]

-

Matrix-Specific Issues: DDS-NHOH is known to concentrate within red blood cells (RBCs), which are central to its toxic effects.[1] This requires specific protocols for RBC lysis and extraction, adding complexity compared to a straightforward plasma assay.

Causality Insight: The hydroxylamine functional group is susceptible to oxidation. Failure to control the sample environment (temperature, pH, exposure to air) from the moment of collection will lead to artificially low and highly variable quantitative results, compromising the integrity of a toxicokinetic or safety assessment study.[9]

Q2: What is the most appropriate internal standard (IS) for a dapsone LC-MS/MS assay?

A2: The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as Dapsone-d8.[4]

Why this is critical: An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible throughout the entire analytical process—from extraction and chromatography to ionization in the mass spectrometer source.[10]

-

Extraction Recovery: A SIL-IS will have nearly identical extraction efficiency to the native analyte, accurately correcting for any sample-to-sample variability in recovery.

-

Matrix Effects: Most importantly, a co-eluting SIL-IS experiences the same degree of ion suppression or enhancement as the analyte.[11] This is a critical source of variability in LC-MS/MS bioanalysis that can be effectively normalized by a SIL-IS, ensuring method robustness.[11][12]

-

Chromatography: It will have virtually the same retention time, ensuring it is exposed to the same matrix components at the same time.

Using a structurally analogous compound (e.g., another sulfa drug) is a less ideal but sometimes necessary alternative if a SIL-IS is unavailable. However, it will not correct for matrix effects as effectively and may have different extraction and chromatographic behavior, introducing potential inaccuracies.[10]

Q3: What are the key parameters I need to validate for my bioanalytical method according to regulatory guidelines?

A3: Regulatory bodies like the FDA and international standards such as ICH M10 provide comprehensive guidance on bioanalytical method validation.[6][7][8] A full validation for a chromatographic method must demonstrate that the assay is reliable and suitable for its intended purpose. Key parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, including metabolites, endogenous matrix components, and concomitant medications.[5][13]

-

Accuracy and Precision: Accuracy measures how close the results are to the true value, while precision measures the repeatability of the results. These are typically assessed at multiple concentrations (LQC, MQC, HQC) within a run (intra-assay) and between different runs (inter-assay).[13] Acceptance criteria are typically within ±15% (±20% at the LLOQ).[7][14]

-

Calibration Curve: A minimum of 6-8 non-zero standards defining the relationship between concentration and response over the intended analytical range.[7]

-

Sensitivity (LLOQ): The Lower Limit of Quantification is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]

-

Matrix Effect: Assesses the impact of matrix components on the ionization of the analyte and IS.[11][12]

-

Stability: The chemical stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[5][9]

Troubleshooting Guide

Problem: I am observing high variability and poor sensitivity for dapsone hydroxylamine (DDS-NHOH).

| Potential Cause | Underlying Reason | Recommended Solution & Action Steps |

| Analyte Instability | DDS-NHOH is highly susceptible to oxidation, leading to its degradation before and during analysis.[1] This is the most common cause of poor performance for this metabolite. | 1. Immediate Stabilization: Process blood samples immediately upon collection at 4°C.[1] 2. Use Stabilizing Agents: For red blood cell analysis, resuspend the final packed RBCs in a buffer containing a stabilizing agent like N-Ethylmaleimide (NEM) to protect the hydroxylamine group.[1] 3. Control Temperature: Keep samples on ice or at 4°C throughout the entire extraction procedure. Use a cooled autosampler set to 4°C.[9] 4. Acidify Extracts: Use an acidified mobile phase and reconstitution solvent (e.g., containing 0.1% formic acid) to improve the stability of the protonated analyte.[1] |

| Poor Extraction Recovery | DDS-NHOH is sequestered in red blood cells. A simple plasma protein precipitation will not effectively recover the analyte. | 1. Isolate RBCs: Centrifuge whole blood to separate plasma and the buffy coat from the RBC pellet.[1] 2. Hemolysis: Lyse the RBCs to release the intracellular contents. This can be done by adding a hypotonic solution (e.g., zinc sulfate in methanol/water) or through sonication.[16] 3. Optimized Extraction: Perform a protein precipitation (PPT) on the hemolyzed RBCs using cold acetonitrile.[1] Alternatively, for cleaner extracts, consider a Solid-Phase Extraction (SPE) method.[15][17] |

| Suboptimal MS Parameters | Incorrect mass transitions (MRM) or insufficient collision energy will result in a weak signal. | 1. Infusion & Optimization: Directly infuse a standard solution of DDS-NHOH into the mass spectrometer to determine the most abundant and stable precursor ion (Q1) and product ions (Q3). 2. Energy Optimization: Perform a collision energy ramp for each transition to find the optimal value that produces the highest signal intensity. |

Problem: My results show significant ion suppression (matrix effect).

| Potential Cause | Underlying Reason | Recommended Solution & Action Steps |